N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1798623-38-7
VCID: VC4235507
InChI: InChI=1S/C17H22N2O2S/c1-11(20)18-13-5-3-12(4-6-13)17(21)19-14-7-8-15(19)10-16(9-14)22-2/h3-6,14-16H,7-10H2,1-2H3,(H,18,20)
SMILES: CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)SC
Molecular Formula: C17H22N2O2S
Molecular Weight: 318.44

N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide

CAS No.: 1798623-38-7

Cat. No.: VC4235507

Molecular Formula: C17H22N2O2S

Molecular Weight: 318.44

* For research use only. Not for human or veterinary use.

N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide - 1798623-38-7

Specification

CAS No. 1798623-38-7
Molecular Formula C17H22N2O2S
Molecular Weight 318.44
IUPAC Name N-[4-(3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl]acetamide
Standard InChI InChI=1S/C17H22N2O2S/c1-11(20)18-13-5-3-12(4-6-13)17(21)19-14-7-8-15(19)10-16(9-14)22-2/h3-6,14-16H,7-10H2,1-2H3,(H,18,20)
Standard InChI Key FUVSPMPRSLKGEO-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)SC

Introduction

N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide is a complex organic compound that incorporates the azabicyclo[3.2.1]octane scaffold, which is a core structure found in tropane alkaloids. These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry. The specific compound features a methylthio group attached to the bicyclic core, along with a phenyl ring linked via an amide bond.

Synthesis and Methodologies

The synthesis of N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide likely involves several key steps:

  • Formation of the Azabicyclo[3.2.1]octane Scaffold: This can be achieved through enantioselective synthesis methods, which are crucial for controlling the stereochemistry of the bicyclic core .

  • Introduction of the Methylthio Group: Typically involves nucleophilic substitution reactions to attach the methylthio group to the appropriate position on the azabicyclo[3.2.1]octane ring.

  • Coupling with the Phenyl Ring: Involves forming an amide bond between the carbonyl group of the azabicyclo[3.2.1]octane and the phenyl ring.

Biological Activities and Applications

While specific biological activities of N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide are not detailed in the available literature, compounds with similar structures often exhibit a range of biological effects due to their interaction with various receptors and enzymes. The azabicyclo[3.2.1]octane scaffold is known for its presence in tropane alkaloids, which have been studied for their potential in medicinal chemistry .

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